1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(1-methoxyethenyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7(13-2)12-9-6-4-3-5-8(9)10-11-12/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSTMWXHKXJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with methoxyethene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry to enhance reaction rates and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the benzotriazole core significantly impacts physical properties. Below is a comparison with key analogues:
*Calculated based on molecular formula C₁₀H₁₁N₃O.
Key Observations :
- Substituent Bulk : Cyclic ethers (e.g., 2d) exhibit higher melting points due to crystalline packing, while linear alkyl ethers (e.g., 2g) remain oils .
- Electronic Effects: Nitroimidazole derivatives (e.g., 3a) show distinct IR stretches (1537 cm⁻¹ for NO₂) and upfield shifts in ¹H NMR for imidazole protons .
- Methoxy Groups : Methoxyethenyl and methoxybenzyl substituents introduce electron-donating effects, altering benzotriazole’s aromatic reactivity .
Chemical Reactivity
- Wittig Rearrangements : α-(Benzotriazol-1-yl)alkyl ethers undergo [1,2]-Wittig rearrangements to form homoalcohols. The methoxyethenyl group may stabilize transition states via conjugation, enhancing rearrangement efficiency compared to alkyl ethers (e.g., 2g) .
- Isomerization : Substituent position (N1 vs. N2) affects stability. For example, 2-(tetrahydrofuran-2-yl)-2H-benzotriazole isomerizes to the N1-substituted form at 50°C, suggesting methoxyethenyl derivatives may exhibit similar dynamic behavior .
- Nucleophilic Substitution : Nitroimidazole-substituted benzotriazoles (e.g., 3a) undergo nucleophilic displacement at the imidazole ring, while methoxyethenyl groups may direct reactivity toward electrophilic additions .
Biological Activity
1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a benzotriazole ring substituted with a methoxyethenyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzotriazole moiety can modulate enzyme activity and interfere with cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting the metabolism of xenobiotics and potentially exhibiting anti-cancer properties .
- Receptor Modulation : Interaction with biological receptors can lead to alterations in cellular responses.
- Cell Cycle Arrest : Studies indicate that compounds within the benzotriazole family can induce cell cycle arrest in cancer cells, leading to apoptosis .
Antimicrobial Activity
Research has shown that benzotriazole derivatives exhibit significant antimicrobial properties. For instance:
- Bacterial Inhibition : this compound demonstrated activity against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 25 |
| This compound | P. aeruginosa | 30 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia):
- Cell Growth Inhibition : The compound showed low micromolar activity against MCF-7 cells while inducing significant apoptosis in HL-60 cells through G2/M phase arrest .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Growth inhibition |
| HL-60 | 2.0 | Apoptosis induction |
Study on Anticancer Effects
A study conducted by researchers evaluated the effects of various benzotriazole derivatives on HL-60 cells. The results indicated that specific substitutions on the benzotriazole ring significantly enhanced antiproliferative activity. For example:
- Compounds with electron-donating groups showed improved efficacy compared to their methyl-substituted counterparts .
Study on Antimicrobial Properties
Another investigation focused on the antibacterial effects of different benzotriazole derivatives against Bacillus subtilis and Candida albicans. The findings revealed that certain structural modifications led to increased antimicrobial potency:
Q & A
Basic Research Questions
Q. What are the optimal synthetic methodologies for preparing 1-(1-Methoxyethenyl)-1H-1,2,3-benzotriazole derivatives?
- Methodology : Alkylation reactions under anhydrous conditions using polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) and catalytic KI are effective. For example, coupling 1,2,3-benzotriazole with halogenated methoxyethenyl precursors at room temperature for 19–24 hours yields derivatives in ~75–80% purity after recrystallization (e.g., isopropanol) .
- Key Parameters : Reaction time (19–24 hrs), stoichiometric ratios (1:1.2 benzotriazole:substrate), and purification via aqueous workup followed by recrystallization.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign methoxyethenyl protons (δ ≈ 4.8–5.0 ppm for CH₂ groups) and aromatic protons (δ ≈ 7.3–8.1 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
- IR Spectroscopy : Identify NO₂ (1539–1330 cm⁻¹) or C–N (1289 cm⁻¹) stretches if present .
- Elemental Analysis : Validate purity (e.g., C, H, N within ±0.2% of theoretical values) .
Advanced Research Questions
Q. How does the methoxyethenyl group influence reactivity in benzotriazole-mediated functionalization reactions?
- Mechanistic Insight : The methoxyethenyl group enhances electrophilicity at the triazole ring, facilitating nucleophilic substitutions or acyl transfers. For example, sulfonyl derivatives (e.g., 1-methanesulfonyl-benzotriazole) react with carboxylic acids to form acyl intermediates, suggesting analogous reactivity for methoxyethenyl derivatives .
- Applications : Use as a masked aldehyde precursor via hydrolysis or as a ligand in coordination chemistry .
Q. What computational approaches elucidate the photolytic degradation pathways of this compound?
- Methodology : Multiconfigurational methods (CASSCF/CASPT2) and non-adiabatic molecular dynamics (NAMD) model excited-state dynamics. Analyze potential energy surfaces (PES) for conical intersections between S₁ and S₀ states to predict photoproducts (e.g., ring-opening or N₂ release) .
- Key Findings : Triazole derivatives exhibit localized N–N bond cleavage under UV irradiation, with substituents (e.g., methoxyethenyl) modulating reaction barriers .
Q. Can this compound derivatives act as mechanism-based enzyme inhibitors?
- Design Strategy : Modify the methoxyethenyl group to target catalytic residues (e.g., cysteine in proteases). For example, 1-acyl-benzotriazoles irreversibly inhibit SARS-CoV main protease via nucleophilic attack, suggesting similar covalent binding potential .
- Validation : Test inactivation kinetics with wild-type vs. mutant enzymes (e.g., C145A SARS protease) to confirm mechanism .
Q. How do benzotriazole derivatives participate in [1,2]-Wittig rearrangements?
- Experimental Design : React α-(benzotriazolyl)alkyl ethers (e.g., 1-[(benzyloxy)(phenyl)methyl]-benzotriazole) with strong bases (e.g., t-BuOK) in DMSO. The rearrangement yields homoallylic alcohols via radical or ionic pathways, with the benzotriazole group acting as a traceless directing moiety .
- Optimization : Vary substituents on the ether to control regioselectivity and steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
